molecular formula C16H13BrN2O5 B14959362 Dimethyl 2-{[(5-bromo-3-pyridyl)carbonyl]amino}terephthalate

Dimethyl 2-{[(5-bromo-3-pyridyl)carbonyl]amino}terephthalate

Cat. No.: B14959362
M. Wt: 393.19 g/mol
InChI Key: GBUIOQAZZDKMMZ-UHFFFAOYSA-N
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Description

Dimethyl 2-{[(5-bromo-3-pyridyl)carbonyl]amino}terephthalate is a synthetic organic compound featuring a dimethyl terephthalate backbone substituted at the 2-position with an amino group linked to a 5-bromo-3-pyridyl carbonyl moiety. This structure combines aromatic rigidity (terephthalate core), ester functionality, and a heteroaromatic brominated pyridine group.

Properties

Molecular Formula

C16H13BrN2O5

Molecular Weight

393.19 g/mol

IUPAC Name

dimethyl 2-[(5-bromopyridine-3-carbonyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C16H13BrN2O5/c1-23-15(21)9-3-4-12(16(22)24-2)13(6-9)19-14(20)10-5-11(17)8-18-7-10/h3-8H,1-2H3,(H,19,20)

InChI Key

GBUIOQAZZDKMMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-{[(5-bromo-3-pyridyl)carbonyl]amino}terephthalate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{[(5-bromo-3-pyridyl)carbonyl]amino}terephthalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl 2-{[(5-bromo-3-pyridyl)carbonyl]amino}terephthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-{[(5-bromo-3-pyridyl)carbonyl]amino}terephthalate involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of dimethyl terephthalate derivatives with varying substituents on the amino group. Below is a detailed comparison with key analogs:

Structural and Molecular Comparisons

Compound Name Substituent Molecular Formula Molecular Weight Key Features
Dimethyl 2-{[(5-bromo-3-pyridyl)carbonyl]amino}terephthalate (Target Compound) 5-Bromo-3-pyridyl carbonyl C₁₆H₁₃BrN₂O₅ ~393.20* Bromine enhances electron-withdrawing effects; pyridine enables coordination
Dimethyl 2-{[3-(5-methyl-2-furyl)propanoyl]amino}terephthalate 5-Methyl-2-furyl propanoyl C₁₈H₁₉NO₆ 345.35 Furan introduces oxygen-rich heterocycle; methyl group increases hydrophobicity
Dimethyl 2-[(cyclopentylcarbonyl)amino]terephthalate Cyclopentylcarbonyl C₁₆H₁₉NO₅ 305.33 Aliphatic cyclopentyl group enhances lipophilicity; lacks aromaticity
Dimethyl 2-[(phenylsulfonyl)amino]terephthalate Phenylsulfonyl C₁₅H₁₅NO₆S 337.35 Sulfonamide group increases polarity and hydrogen-bonding capacity
Dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate 4-Chloro-1-methyl-pyrazolyl C₁₅H₁₄ClN₃O₅ 351.74 Pyrazole offers nitrogen-rich heterocycle; chloro substituent adds reactivity

*Calculated based on atomic weights.

Functional and Application Differences

  • In contrast, the furyl derivative offers electron-rich aromaticity, suitable for light-harvesting systems.
  • Solubility and Lipophilicity : The cyclopentyl analog is likely more lipophilic due to its aliphatic substituent, making it advantageous for hydrophobic matrices. The sulfonamide derivative , with its polar sulfonyl group, may exhibit improved aqueous solubility.
  • Reactivity : The chloro-pyrazole compound contains a reactive chlorine atom, enabling further functionalization (e.g., nucleophilic substitution). The bromine in the target compound could similarly participate in cross-coupling reactions.
  • Material Science Applications: Derivatives like di(but-3-en-1-yl) terephthalate (DT) and dimethyl 2,5-bis((2-(pent-4-enoyloxy)ethyl)amino)terephthalate (DEAT) are copolymerized for phosphorescence resonance energy transfer (PRET) in acrylamide-based polymers . The target compound’s bromopyridyl group could similarly serve as an energy acceptor or donor in such systems.

Research Findings and Trends

  • Synthetic Flexibility: The terephthalate core allows modular substitution, enabling tailored properties for specific applications.
  • Thermochemical Stability : Density-functional theory (DFT) studies on similar systems highlight the importance of exact exchange terms in predicting thermochemical properties, which could guide computational modeling of the target compound’s stability .

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